Home > Products > Screening Compounds P43798 > N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide - 896346-25-1

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide

Catalog Number: EVT-3546639
CAS Number: 896346-25-1
Molecular Formula: C16H11Cl2N3O4S
Molecular Weight: 412.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

Compound Description: This compound is a benzamide derivative containing a 1,3,4-oxadiazole ring and a methylsulfonyl group. A novel, thermodynamically stable crystalline modification of this compound has been developed, which exhibits advantageous properties for the stability of suspension formulations. []

Relevance: This compound shares several key structural features with N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide, including the benzamide core, the 1,3,4-oxadiazole ring, and the methylsulfonyl substituent. Both compounds are classified as benzamide derivatives with 1,3,4-oxadiazole substituents, emphasizing their structural similarity. []

N‐(5‐(Alkylthio)‐1,3,4‐oxadiazol‐2‐yl)methyl)benzamides

Compound Description: This series of compounds represents a class of benzamide derivatives containing a 1,3,4-oxadiazole ring substituted with an alkylthio group at the 5-position. These compounds have demonstrated potential as alkaline phosphatase inhibitors, with compound 6i exhibiting particularly potent activity with an IC50 value of 0.420 μM. []

Relevance: These compounds share the benzamide core and the 1,3,4-oxadiazole ring with N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide. The presence of the alkylthio group at the 5-position of the oxadiazole ring represents a modification compared to the dichlorophenyl substituent in the target compound, but both series are still classified as benzamide derivatives with 1,3,4-oxadiazole substituents, highlighting their structural relationship. []

N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine Derivatives

Compound Description: This series of compounds represents a class of amine derivatives containing a 1,3,4-oxadiazole ring substituted with a 2,4-dichlorophenyl group at the 5-position. These compounds have been evaluated for in vitro anticancer activity, demonstrating selectivity towards liver cancer. The most potent compound in this series showed an IC50 value of 2.46 μg/mL. []

Relevance: These compounds share the 1,3,4-oxadiazole ring and the 2,4-dichlorophenyl substituent at the 5-position with N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide. While the target compound features a benzamide core, these related compounds feature an amine core, making them structurally related through their common 1,3,4-oxadiazole scaffold and dichlorophenyl substituent. []

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI)

Compound Description: VNI is a benzamide derivative containing both a 1,3,4-oxadiazole and an imidazole ring. It is a potent inhibitor of protozoan CYP51, a key enzyme involved in sterol biosynthesis, and has been shown to cure Chagas disease. VNI has been further modified to create derivatives specifically targeting fungal infections. [, ]

Relevance: VNI shares the benzamide core and the 1,3,4-oxadiazole ring with N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide. Although VNI has a phenyl substituent on its oxadiazole ring and a more complex imidazole-containing side chain, it provides a valuable structural comparison for understanding the influence of different substituents on the biological activity of 1,3,4-oxadiazole-containing benzamides. [, ]

(R)-N-(1-(3,4'-Difluorobiphenyl-4-yl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VFV)

Compound Description: VFV is a derivative of VNI designed to further optimize its interaction with CYP51. This derivative exhibits broader antiprotozoan activity compared to VNI, effectively curing Chagas disease and significantly suppressing visceral leishmaniasis. [] VFV also demonstrates potential as an anticancer agent by inhibiting human CYP51, leading to decreased proliferation of various cancer cell types. []

Relevance: VFV shares the same core structure as VNI and, consequently, maintains the benzamide core and the 1,3,4-oxadiazole ring that are also present in N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide. While the specific substituents on the oxadiazole ring and the side chain differ, both VFV and the target compound exemplify the versatility of the benzamide-oxadiazole scaffold for targeting various therapeutic areas. [, ]

Properties

CAS Number

896346-25-1

Product Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide

Molecular Formula

C16H11Cl2N3O4S

Molecular Weight

412.2 g/mol

InChI

InChI=1S/C16H11Cl2N3O4S/c1-26(23,24)11-5-2-9(3-6-11)14(22)19-16-21-20-15(25-16)12-8-10(17)4-7-13(12)18/h2-8H,1H3,(H,19,21,22)

InChI Key

ZQIMJVCTKBDSFZ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.